molecular formula C22H29N3O3 B2480192 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 898430-50-7

4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Katalognummer B2480192
CAS-Nummer: 898430-50-7
Molekulargewicht: 383.492
InChI-Schlüssel: SWKYJJMJMBZZSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide often involves specific reactions that enable the formation of its complex structure, which is crucial for its biological activity. For instance, the synthesis of o-methoxyphenylpiperazine derivatives with a terminal benzamide fragment on the N-4 alkyl chain has been accomplished, showcasing the compound's affinity for dopamine and serotonin receptor subtypes, suggesting a method for synthesizing similar compounds (Perrone et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, highlighting the importance of molecular configuration for receptor binding affinity. The X-ray diffraction and quantum chemical computation provide insights into the geometrical parameters, electronic properties, and molecular electrostatic potential, which are critical for understanding the interaction with biological targets (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and interactions of such compounds are pivotal for their biological efficacy. Studies on derivatives have shown significant interactions with receptors, influenced by structural modifications, indicating the compound's versatile chemical reactivity and potential for targeted biological applications (Leopoldo et al., 2002).

Wissenschaftliche Forschungsanwendungen

Arylpiperazine Derivatives as Serotonin Ligands

Arylpiperazine derivatives, including those related to 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, have been evaluated for their high-affinity ligand capabilities towards 5-HT1A serotonin receptors. This research suggests the potential application of these compounds in treating disorders associated with the serotonin system, such as depression and anxiety. For instance, Glennon et al. (1988) highlighted that certain arylpiperazine derivatives exhibit high affinity for 5-HT1A sites, suggesting these compounds' potential as therapeutic agents in neuropsychiatric disorders (Glennon, Naiman, Lyon, & Titeler, 1988).

Dopamine and Serotonin Receptor Affinity

Further studies have investigated compounds with structures closely related to 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide for their affinity to dopamine and serotonin receptor subtypes. Research by Perrone et al. (1995) on o-methoxyphenylpiperazine derivatives with a benzamide moiety revealed good affinity for both D-2 and 5-HT1A receptors, indicating potential applications in neurological disorders treatment (Perrone, Berardi, Leopoldo, Tortorella, Lograno, Daniele, & Govoni, 1995).

Antimicrobial and Anticonvulsant Activities

Some studies have expanded the potential applications of benzamide derivatives to include antimicrobial and anticonvulsant effects. For example, Bektaş et al. (2007) synthesized novel triazole derivatives showing good to moderate antimicrobial activities, illustrating the broader pharmacological potential of benzamide compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Lambert et al. (1995) explored the anticonvulsant activity of ameltolide analogs, indicating the relevance of benzamide structures in developing new antiepileptic drugs (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Eigenschaften

IUPAC Name

4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-24-12-14-25(15-13-24)21(17-4-8-19(27-2)9-5-17)16-23-22(26)18-6-10-20(28-3)11-7-18/h4-11,21H,12-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKYJJMJMBZZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.